molecular formula C16H13ClN2O3 B5842907 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole CAS No. 5686-39-5

3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole

Cat. No.: B5842907
CAS No.: 5686-39-5
M. Wt: 316.74 g/mol
InChI Key: MUSBUMYFUKWHPY-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole typically involves the reaction of 2-chlorobenzohydrazide with 4-methoxyphenoxyacetic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: NaOCH3 in methanol, KOtBu in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Known for its antiproliferative activity against cancer cells.

    2-(4-chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline: Investigated for its potential as an anticancer agent.

    3-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-methoxybenzoate: Explored for its biological activity and potential therapeutic applications.

Uniqueness

3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole stands out due to its unique oxadiazole ring structure, which imparts stability and versatility in chemical reactions

Properties

IUPAC Name

3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c1-20-11-6-8-12(9-7-11)21-10-15-18-16(19-22-15)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSBUMYFUKWHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357785
Record name 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5686-39-5
Record name 3-(2-chlorophenyl)-5-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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